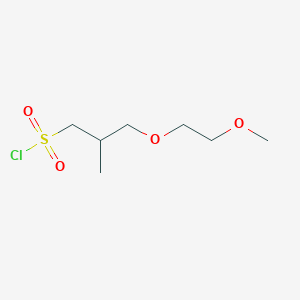
3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride is an organic compound with significant utility in organic synthesis. It is known for its role as a sulfonylating agent, which is crucial in the formation of sulfonate esters and sulfonamides. These derivatives are often used in pharmaceuticals and agrochemicals due to their stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonic acid+Thionyl chloride→3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonylation process.
化学反応の分析
Types of Reactions: 3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the sulfonyl chloride group is replaced by a nucleophile such as an amine or alcohol, forming sulfonamides or sulfonate esters.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: Although less common, the sulfonyl chloride group can be reduced to a sulfinyl or thiol group under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic conditions to facilitate the substitution reaction.
Hydrolysis: Typically occurs in aqueous environments or in the presence of a base.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used under controlled conditions.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acid: Formed from hydrolysis.
科学的研究の応用
3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonate esters and sulfonamides.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals and specialty chemicals due to its reactivity and stability.
作用機序
The mechanism of action of 3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group readily reacts with nucleophiles, forming strong covalent bonds with the nucleophilic atoms. The molecular targets include hydroxyl, amino, and thiol groups in various substrates, leading to the formation of sulfonate esters, sulfonamides, and other derivatives.
類似化合物との比較
Methanesulfonyl chloride: Another sulfonylating agent but with a simpler structure.
Tosyl chloride: Commonly used in organic synthesis for similar purposes but has a different aromatic structure.
Trifluoromethanesulfonyl chloride: Known for its high reactivity due to the presence of electron-withdrawing trifluoromethyl groups.
Uniqueness: 3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride is unique due to its specific structure, which imparts distinct reactivity and stability. The presence of the methoxyethoxy group enhances its solubility in organic solvents, making it more versatile in various synthetic applications compared to simpler sulfonyl chlorides.
特性
分子式 |
C7H15ClO4S |
|---|---|
分子量 |
230.71 g/mol |
IUPAC名 |
3-(2-methoxyethoxy)-2-methylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H15ClO4S/c1-7(6-13(8,9)10)5-12-4-3-11-2/h7H,3-6H2,1-2H3 |
InChIキー |
IKLPBGYDSWLXSL-UHFFFAOYSA-N |
正規SMILES |
CC(COCCOC)CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


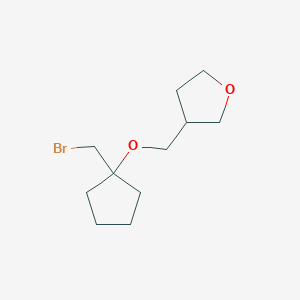
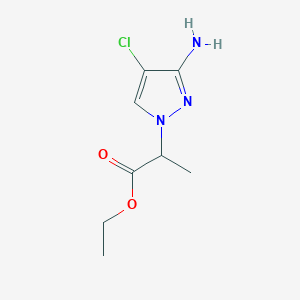
![3-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-1-olhydrochloride](/img/structure/B13625239.png)

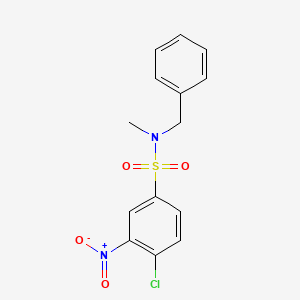
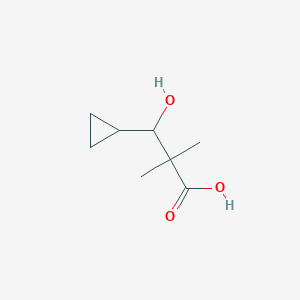
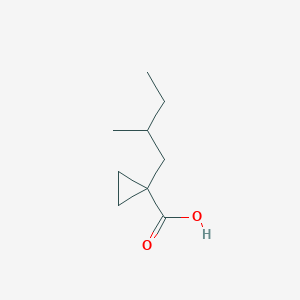
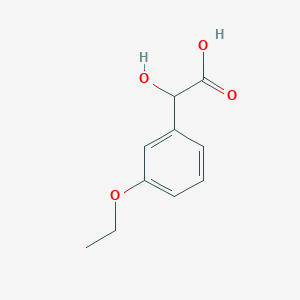
![2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-phenylpropanoic acid](/img/structure/B13625285.png)


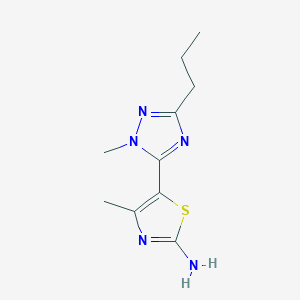

![2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13625309.png)
